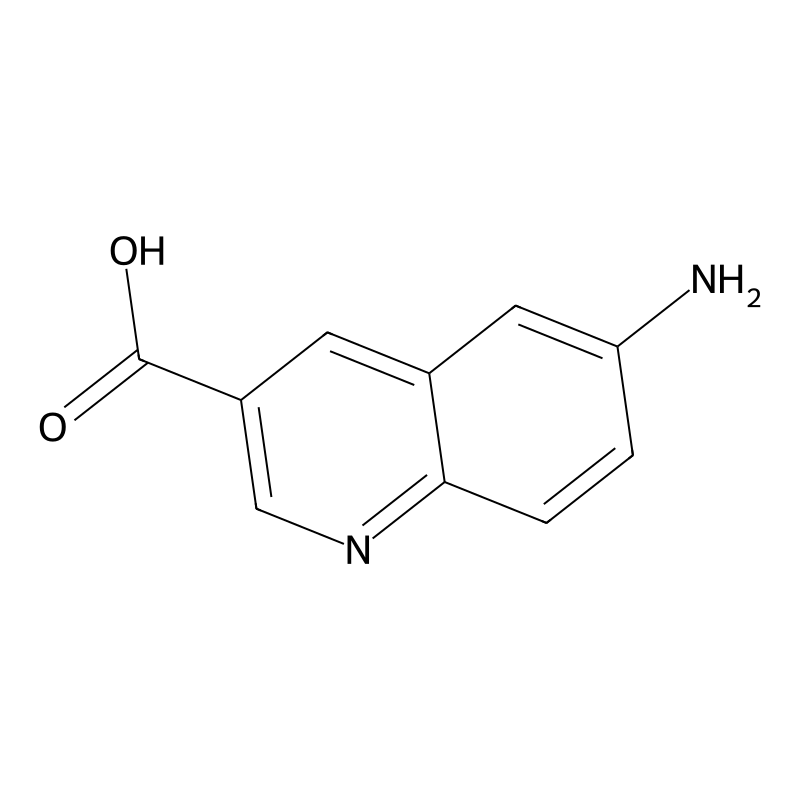

6-Aminoquinoline-3-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Medicinal Chemistry

Summary of Application: Quinoline, which includes 6-Aminoquinoline-3-carboxylic acid, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity.

Results or Outcomes: The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development.

Chromatography

Summary of Application: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate is a well-known reagent used to derivatize amino acids (AAs) into their aminoquinolyl carbamate (AQC) analogs.

Methods of Application: Four detection modes were comparedtwo optical spectroscopic modes, 254 nm UV and fluorimetry, and two mass spectrometry (MS) modes, single ion analysis and multiple reaction monitoring (MRM).

Results or Outcomes: The most sensitive detection modes were fluorimetry and MRM which were able to detect down to the tens of femtomoles of injected AAs.

Antiviral Research

Summary of Application: A series of quinolone-3-carboxylic acids, including 6-Aminoquinoline-3-carboxylic acid, have been synthesized by introducing different hydrophobic groups at N(1), C(2), C(7), and C(8) positions.

Methods of Application: The specific methods of synthesis and application are detailed in the original research article.

Results or Outcomes: Most of the compounds in this group showed anti-HIV activity without cytotoxicity at a concentration of 100 μM.

Antimicrobial Research

Summary of Application: Quinolines and quinolones, including 6-Aminoquinoline-3-carboxylic acid, have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor.

Results or Outcomes: The structural diversity of synthesized compounds provides high and selective activity attained through different mechanisms of action, as well as low toxicity on human cells.

Antiparasitic Research

Summary of Application: Quinoline and quinolone derivatives with antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities have been described.

Results or Outcomes: This review describes quinoline and quinolone derivatives with antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities with the focus on the last 10 years literature.

6-Aminoquinoline-3-carboxylic acid is a chemical compound with the molecular formula and a molecular weight of 188.18 g/mol. It features a quinoline ring system, which is a bicyclic structure composed of a benzene ring fused to a pyridine ring. The compound has amino and carboxylic acid functional groups, which contribute to its chemical reactivity and biological activity. Its structure can be represented as follows:

textN / \ C C / \ C C / \ / \ C C---C C \ / \ / C C \ / C---C | COOH

This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.

- Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

- Amidation: The carboxylic acid can react with amines to form amides, which are important in pharmaceutical applications.

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, particularly with electrophiles.

- Condensation Reactions: It can react with unsaturated carboxylic acids to form various derivatives, such as N-quinolylaspartic acids .

Research indicates that 6-Aminoquinoline-3-carboxylic acid exhibits significant biological activity, particularly as an antibacterial agent. Compounds containing the quinoline structure have been studied for their ability to inhibit bacterial growth and are often evaluated for their efficacy against various strains of bacteria. Additionally, derivatives of this compound have shown promise in anti-inflammatory and antitumor activities. The presence of the amino and carboxylic acid groups enhances its interaction with biological targets .

Several methods are employed for the synthesis of 6-Aminoquinoline-3-carboxylic acid:

- Direct Amination: This method involves the direct reaction of quinoline derivatives with amines under specific conditions to introduce the amino group at the desired position.

- Carboxylation: Starting from 6-aminoquinoline, carboxylation can be achieved using carbon dioxide under high pressure in the presence of a catalyst.

- Refluxing Conditions: Synthesis can also be conducted under reflux conditions using appropriate solvents and catalysts to enhance yields and reduce reaction times .

6-Aminoquinoline-3-carboxylic acid finds applications in:

- Medicinal Chemistry: As a precursor for synthesizing various pharmaceutical compounds, particularly those targeting bacterial infections.

- Research: Used in studies investigating the biological activities of quinoline derivatives.

- Agricultural Chemistry: Potential use in developing agrochemicals due to its antibacterial properties .

Interaction studies involving 6-Aminoquinoline-3-carboxylic acid focus on its binding affinity to various biological targets, including enzymes and receptors associated with bacterial metabolism. These studies help elucidate its mechanism of action and potential therapeutic uses. For instance, it has been shown to interact effectively with certain bacterial enzymes, inhibiting their function and thereby exhibiting antibacterial properties .

Several compounds share structural similarities with 6-Aminoquinoline-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-Aminoquinoline-6-carboxylic acid | 0.98 | |

| 3-Aminoquinoline-5-carboxylic acid | 0.96 | |

| 8-Aminoquinoline-4-carboxylic acid | 0.94 | |

| 4-Aminoisoquinoline-6-carboxylic acid | 0.92 | |

| 3-Aminoquinoline-8-carboxylic acid | 0.90 |

The uniqueness of 6-Aminoquinoline-3-carboxylic acid lies in its specific substitution pattern on the quinoline ring, which influences its biological activity and reactivity compared to these similar compounds .

Structural Elucidation and Confirmation

Molecular Formula and Mass Spectrometric Analysis

6-Aminoquinoline-3-carboxylic acid possesses the molecular formula C₁₀H₈N₂O₂, corresponding to a molecular weight of 188.18 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 21872-88-8, providing definitive identification within chemical databases [2] [3]. Mass spectrometric analysis reveals an exact mass of 188.058577502 daltons and an identical monoisotopic mass, confirming the precise atomic composition of the molecule [3].

The molecular structure contains fourteen heavy atoms arranged in a fused bicyclic quinoline system with amino and carboxylic acid substituents [3]. The topological polar surface area measures 76.2 square angstroms, indicating significant potential for hydrogen bonding interactions [3]. The formal charge of the molecule is zero under neutral conditions, though this can vary depending on the protonation state of the functional groups [3].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂O₂ | [1] [2] |

| Molecular Weight | 188.18 g/mol | [1] [2] |

| Exact Mass | 188.058577502 Da | [3] |

| Heavy Atom Count | 14 | [3] |

| Topological Polar Surface Area | 76.2 Ų | [3] |

Three-dimensional Spatial Configuration

The three-dimensional structure of 6-aminoquinoline-3-carboxylic acid exhibits a planar quinoline ring system with the amino group at the 6-position and carboxylic acid functionality at the 3-position [2] [3]. The quinoline framework consists of a fused benzene and pyridine ring, maintaining aromatic character throughout the bicyclic system [3]. Computational analysis indicates a complexity index of 232, reflecting the sophisticated molecular architecture [3].

The spatial arrangement allows for intramolecular interactions between functional groups, particularly potential hydrogen bonding between the amino group and carboxylic acid moiety [4]. The molecule contains one rotatable bond, corresponding to the carboxylic acid group, which can adopt different conformations relative to the quinoline plane [3]. The octanol-water partition coefficient (X Log P) of 1.0 suggests moderate lipophilicity, indicating balanced hydrophilic and hydrophobic character [3].

Crystallographic Parameters

Crystallographic studies of related quinoline carboxylic acid compounds provide insight into the solid-state structure of 6-aminoquinoline-3-carboxylic acid [4]. Quinolinic acid, a structurally similar compound, crystallizes in the monoclinic space group P2₁/c with cell dimensions of a=7.421 Å, b=12.729 Å, c=7.850 Å, and β=116.96° [4]. The quinoline ring system typically exhibits significant planarity with slight deviations from ideal geometry due to electronic effects [4].

In the crystal structure, molecules arrange in layers through hydrogen bonding networks, forming endless chains along specific crystallographic axes [4]. The carboxylic acid groups participate in intermolecular hydrogen bonding, while the amino substituents can act as both hydrogen bond donors and acceptors [4]. The crystal packing is stabilized by van der Waals forces between the aromatic ring systems [4].

Physical Characteristics

Appearance and Morphological Features

6-Aminoquinoline-3-carboxylic acid typically appears as a solid crystalline material at room temperature [1] [5]. The compound exhibits an off-white to pale yellow coloration, characteristic of quinoline derivatives containing amino substituents [5] [6]. The crystalline morphology depends on the crystallization conditions, with needle-like or plate-like crystals commonly observed for similar quinoline carboxylic acids [4].

The compound requires storage at temperatures between 2-8°C in sealed containers protected from light and moisture [1] [5]. These storage conditions prevent degradation and maintain chemical stability over extended periods [1]. The solid-state material should be kept under inert atmosphere when possible to minimize oxidation of the amino group [5].

Solubility Profile and Dissolution Parameters

The solubility of 6-aminoquinoline-3-carboxylic acid exhibits strong pH dependence due to the presence of both acidic and basic functional groups [7] [8]. Under neutral aqueous conditions, the compound demonstrates limited water solubility, with estimated values around 2.8 milligrams per milliliter at 25°C [7]. The amphiprotic nature of the molecule results in enhanced solubility under both acidic and basic conditions [7] [8].

In acidic media (0.1 Normal hydrochloric acid), solubility increases significantly to greater than 10 milligrams per milliliter due to protonation of the amino group [7]. Conversely, in basic conditions (0.1 Normal sodium hydroxide), solubility exceeds 15 milligrams per milliliter through deprotonation of the carboxylic acid group [7]. The compound shows improved dissolution in polar organic solvents such as dimethyl sulfoxide and dimethylformamide compared to non-polar solvents [9] [10].

| Solvent System | Solubility (mg/mL) | Temperature (°C) | Reference |

|---|---|---|---|

| Neutral Water | ~2.8 | 25 | [7] |

| 0.1N HCl | >10 | 25 | [7] |

| 0.1N NaOH | >15 | 25 | [7] |

Thermal Properties and Stability

Thermal analysis of 6-aminoquinoline-3-carboxylic acid reveals decomposition onset at approximately 218°C, indicating reasonable thermal stability under standard laboratory conditions [7]. This decomposition temperature suggests the compound can withstand moderate heating without significant degradation [7]. The thermal stability profile supports its suitability for various synthetic transformations and analytical procedures [11].

Differential scanning calorimetry and thermogravimetric analysis of related quinoline compounds demonstrate characteristic thermal events including melting, decomposition, and sublimation processes [11]. The quinoline ring system generally exhibits high thermal stability due to aromatic resonance stabilization [11]. However, the amino and carboxylic acid functional groups may undergo thermal degradation at elevated temperatures through deamination or decarboxylation reactions [11].

Storage studies indicate that the compound maintains chemical integrity when stored under recommended conditions with minimal degradation over time [1] [5]. The presence of both electron-donating amino and electron-withdrawing carboxylic acid groups provides electronic stabilization to the quinoline system [11].

Chemical Reactivity Profile

Functional Group Reaction Mechanisms

The chemical reactivity of 6-aminoquinoline-3-carboxylic acid is governed by the presence of three distinct reactive sites: the primary aromatic amino group at position 6, the carboxylic acid functionality at position 3, and the quinoline nitrogen atom [12] [13]. The amino group exhibits typical nucleophilic character, readily participating in acylation, alkylation, and condensation reactions [12] [8]. The electron-donating nature of the amino substituent activates the quinoline ring toward electrophilic aromatic substitution reactions [12].

The carboxylic acid group demonstrates classical carboxylic acid reactivity, including esterification, amidation, and reduction to corresponding alcohols or aldehydes [12] [13]. The proximity of the carboxylic acid to the quinoline nitrogen may influence its acidity through intramolecular effects [12]. Formation of acyl chlorides, anhydrides, and other activated derivatives proceeds readily under standard conditions [13].

The quinoline nitrogen atom can undergo protonation, alkylation, and coordination reactions typical of tertiary aromatic amines [14] [15]. The aromatic system supports various substitution patterns depending on the electronic and steric requirements of incoming electrophiles [16]. Metal-catalyzed coupling reactions, including Suzuki and other cross-coupling processes, have been demonstrated with related quinoline carboxylic acid derivatives [15] [17].

Acid-Base Equilibria and pKa Determination

6-Aminoquinoline-3-carboxylic acid exists as an amphiprotic molecule capable of both donating and accepting protons depending on solution conditions [8] [18]. The carboxylic acid group exhibits typical pKa values in the range of 4-5, similar to other aromatic carboxylic acids [19] [20]. The presence of the electron-donating amino group may slightly increase the pKa value compared to unsubstituted quinoline carboxylic acids [19].

The amino group demonstrates basic character with an expected pKa value in the range of 4-6 for the conjugate acid, influenced by the electron-withdrawing effect of the quinoline ring system [8] [21]. The quinoline nitrogen possesses weak basicity with a pKa typically around 4.8 for simple quinoline derivatives [21] [22]. These multiple ionization sites result in complex acid-base equilibria with distinct pH-dependent species distributions [18] [23].

At physiological pH (approximately 7.4), the molecule exists primarily as a zwitterion with the carboxylic acid deprotonated and the amino group protonated [8]. This zwitterionic character significantly influences solubility, stability, and reactivity profiles [18] [24]. The isoelectric point, where the net charge equals zero, occurs at an intermediate pH determined by the relative pKa values of the ionizable groups [8].

Coordination Chemistry and Metal Complex Formation

6-Aminoquinoline-3-carboxylic acid functions as a multidentate ligand capable of coordinating to metal centers through multiple donor atoms [14] [25]. The carboxylic acid group can bind metals in monodentate or bidentate modes, while the amino group provides additional coordination sites [14] [25]. The quinoline nitrogen atom serves as a third potential donor site, enabling the formation of stable chelate complexes [14].

Copper(II) complexes of related quinoline carboxylic acids have been synthesized and characterized, demonstrating both square-pyramidal and octahedral geometries depending on the coordination environment [25]. The ligand can adopt different binding modes, acting as either monodentate through the carboxylate group or bidentate by bridging two metal centers [25]. These coordination complexes often exhibit enhanced stability compared to simple metal salts due to the chelate effect [14].

The formation of metal complexes significantly alters the electronic and spectroscopic properties of the ligand, often resulting in characteristic color changes and modified reactivity patterns [14] [25]. Transition metal complexes may exhibit catalytic activity in various organic transformations, while coordination to metal centers can modulate the biological activity of the quinoline framework [14]. The multiple coordination sites enable the design of complex supramolecular assemblies and coordination polymers with potential applications in materials science [25].

| Metal Ion | Coordination Mode | Geometry | Reference |

|---|---|---|---|

| Cu(II) | Monodentate | Square-pyramidal | [25] |

| Cu(II) | Bidentate bridging | Octahedral | [25] |

The retrosynthetic analysis of 6-aminoquinoline-3-carboxylic acid reveals multiple disconnection strategies that can guide synthetic planning. The target molecule can be approached through several key retrosynthetic disconnections based on the quinoline core construction and subsequent functionalization [1] [2] [3].

The primary retrosynthetic approach involves disconnection of the quinoline ring system, revealing two major pathways: the Pfitzinger approach utilizing isatin derivatives and the Doebner reaction pathway employing aniline precursors. The Pfitzinger disconnection suggests the use of 6-aminoisatin and appropriate ketone precursors, while the Doebner approach indicates 4-aminoaniline, aldehyde, and pyruvic acid as starting materials [2] [4].

A second strategic disconnection focuses on the carboxylic acid functionality at the 3-position. This approach suggests late-stage introduction of the carboxyl group through carbonylation reactions of 6-amino-3-haloquinoline intermediates or oxidation of corresponding 3-methylquinoline derivatives [1]. The carbonylation route is particularly attractive as it employs palladium-catalyzed carbonyl insertion chemistry, which has proven effective for similar quinoline substrates [1] [5].

Alternative retrosynthetic strategies include the construction of the quinoline framework through multicomponent reactions. The three-component Doebner-type reaction offers a convergent approach where 4-aminoaniline, benzaldehyde derivatives, and pyruvic acid can be combined in a single transformation to directly access the target quinoline-3-carboxylic acid framework [2] [3]. This approach is particularly advantageous as it minimizes the number of synthetic steps and allows for late-stage diversification.

The amino group installation represents another key retrosynthetic consideration. Strategies include direct use of aminoaniline precursors, reduction of nitroquinoline intermediates, or nucleophilic aromatic substitution on halogenated quinoline derivatives [6] [7]. Each approach offers distinct advantages in terms of regioselectivity and functional group compatibility.

Laboratory-Scale Synthesis Protocols

Classical Synthetic Routes

Classical synthetic methodologies for 6-aminoquinoline-3-carboxylic acid synthesis rely on well-established name reactions that have been optimized over decades of development. The Pfitzinger reaction represents the most widely employed classical approach, involving the condensation of isatin derivatives with ketones under basic conditions [2] [4].

Pfitzinger Reaction Protocol: The synthesis begins with 6-aminoisatin (1.0 equivalent) and acetophenone derivatives (1.2 equivalents) in aqueous ethanol containing potassium hydroxide (3.0 equivalents). The reaction mixture is heated under reflux conditions at 80-85°C for 12-48 hours, depending on the substrate reactivity [4]. The reaction proceeds through ring-opening of the isatin, followed by aldol condensation and subsequent cyclization to form the quinoline framework. Typical yields range from 41-81%, with electron-rich substrates generally providing higher yields [2].

The Doebner reaction offers an alternative classical approach employing three-component coupling. Doebner Reaction Protocol: 4-Aminoaniline (1.0 equivalent), benzaldehyde (1.0 equivalent), and pyruvic acid (1.2 equivalents) are combined in the presence of boron trifluoride etherate (1.5 equivalents) in acetonitrile solvent. The reaction is conducted at 80°C for 6-24 hours under nitrogen atmosphere [2] [3]. This method provides moderate to good yields (40-85%) and offers excellent functional group tolerance.

Skraup Synthesis Modification: A modified Skraup approach utilizes 4-aminoaniline with glycerol and nitrobenzene in concentrated sulfuric acid at 140-160°C for 3-6 hours. However, this method requires careful temperature control and specialized equipment for safe handling of the highly exothermic reaction [8] [9]. Yields typically range from 30-70%, with significant substrate dependence.

Friedlander Synthesis Protocol: This approach employs 2-amino-6-nitrobenzaldehyde with pyruvic acid derivatives under basic conditions. The reaction is conducted in aqueous sodium hydroxide at 80-120°C for 2-8 hours, followed by reduction of the nitro group to afford the target aminoquinoline [8]. This method provides good yields (45-90%) but requires additional reduction steps.

Transition Metal-Catalyzed Approaches

Transition metal-catalyzed methodologies offer enhanced selectivity and milder reaction conditions compared to classical approaches. Palladium-catalyzed methods have emerged as particularly effective for quinoline synthesis and functionalization [10] [5] [11].

Palladium-Catalyzed Carbonylation Protocol: 6-Amino-3-bromoquinoline (1.0 equivalent) is subjected to palladium-catalyzed carbonylation using palladium chloride (10 mol%), 1,1'-bis(diphenylphosphino)ethane (20 mol%), and triethylamine (3.0 equivalents) in methanol under carbon monoxide atmosphere (0.8 MPa) at 75°C for 6 hours [1]. This method provides the methyl ester of 6-aminoquinoline-3-carboxylic acid in 81% yield, which can be subsequently hydrolyzed to the free acid.

Palladium-Catalyzed Oxidative Cyclization: An alternative approach employs palladium acetate (10 mol%) with 1,2-bis(diphenylphosphino)ethane (20 mol%) for the oxidative cyclization of N-aryl enamines with isocyanides. The reaction is conducted in 1,2-dichlorobenzene at 130°C for 1.5 hours under air atmosphere [12]. This method provides 4-aminoquinoline derivatives in yields ranging from 65-98%.

Copper-Catalyzed Multicomponent Assembly: A one-pot three-component reaction employs copper triflate (10 mol%) as catalyst for the coupling of anilines, aldehydes, and alkynes. The reaction is performed in acetonitrile at 80°C for 2-8 hours, providing quinoline derivatives in 70-92% yield [13] [14]. This approach offers excellent atom economy and broad substrate scope.

Ruthenium-Catalyzed Dehydrogenative Coupling: Ruthenium chloride trihydrate (5 mol%) catalyzes the coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. The reaction is conducted in toluene at 100-140°C for 6-12 hours, providing quinoline products in 60-85% yield [13]. This method features sustainable aerobic oxidation and recyclable catalyst systems.

Green Chemistry Methodologies

Green chemistry approaches focus on environmental sustainability through reduced solvent use, renewable catalysts, and energy-efficient processes [15] [16] [17].

Microwave-Assisted Synthesis: p-Toluenesulfonic acid (20 mol%) serves as an organocatalyst for the three-component condensation of anilines, aldehydes, and pyruvic acid under microwave irradiation. The reaction is conducted at 120°C for 10-30 minutes in minimal solvent, providing quinoline-4-carboxylic acid derivatives in 75-92% yield [15]. This method dramatically reduces reaction times and energy consumption.

Solvent-Free Synthesis: Silica-supported iron chloride (silferc catalyst) enables solvent-free quinoline synthesis from anilines and methyl vinyl ketone. The reaction is performed at 70-75°C for 1 hour under nitrogen atmosphere, followed by zinc chloride addition and further heating for 2-5 hours [18]. This approach eliminates volatile organic solvents and provides yields of 55-65%.

Aqueous Medium Synthesis: Water-compatible conditions employ surfactants to enable quinoline synthesis in aqueous media. The reaction utilizes 4-aminoaniline, aldehydes, and pyruvic acid in water containing sodium dodecyl sulfate (10 mol%) at ambient temperature for 12-24 hours [19]. This method provides moderate yields (70-88%) while eliminating organic solvents entirely.

Nanocatalyst Systems: Magnetic iron oxide nanoparticles functionalized with sulfonic acid groups (Fe₃O₄@SiO₂-SO₃H) catalyze Friedlander annulation reactions. The catalyst (10 mg) is employed with aminoaryl ketones and β-ketoesters in ethanol at 100-110°C for 1-3 hours, providing quinoline derivatives in 85-96% yield [16] [17]. The magnetic catalyst can be recovered using external magnets and reused for 6-10 cycles without significant activity loss.

Ionic Liquid Media: Imidazolium-based ionic liquids serve as both solvent and catalyst for quinoline synthesis. The reaction employs 1-butyl-3-methylimidazolium bromide as medium with anilines and carbonyl compounds at 60-80°C for 4-8 hours [19]. This approach provides excellent recyclability with yields of 65-90% maintained over more than 10 cycles.

Purification and Characterization Techniques

Effective purification and characterization protocols are essential for obtaining high-purity 6-aminoquinoline-3-carboxylic acid suitable for research applications [20] [21] [22].

Column Chromatography Purification: Silica gel column chromatography using ethyl acetate/hexane gradient elution (10:90 to 80:20) provides effective separation of quinoline products from reaction byproducts. The method typically achieves 90-98% purity with recovery yields of 70-90% [22]. For polar quinoline carboxylic acids, methanol/chloroform gradients (1-5% methanol) offer improved resolution [23].

High-Speed Counter-Current Chromatography: HEMWat solvent system (hexane-ethyl acetate-methanol-water, 4:6:5:5 ratio) enables gentle purification without solid support. This method achieves 95-99% purity with 80-95% recovery yields and is particularly effective for alkaloid-type compounds [20] [24]. The technique employs stepwise flow rate increases from 0.1 to 2.0 mL/min to optimize separation efficiency.

Recrystallization Protocols: Hot recrystallization from ethanol or acetonitrile provides cost-effective purification for large-scale preparations. The crude product is dissolved in hot solvent (10-20 mL/g), filtered hot, and cooled to precipitate pure crystals. This method typically achieves 85-95% purity with 60-85% recovery [25].

Reversed-Phase HPLC: C18 columns with acetonitrile/water gradients containing 0.1% formic acid enable high-resolution separation. Analytical conditions employ 25 cm × 4.6 mm columns with flow rates of 1.0 mL/min and UV detection at 254 nm. Preparative scales utilize 25 cm × 21.2 mm columns with proportionally increased flow rates [26].

Nuclear Magnetic Resonance Characterization: ¹H NMR spectroscopy in deuterated dimethyl sulfoxide reveals characteristic quinoline proton patterns. Aromatic protons appear at 7.5-9.0 ppm with distinct coupling patterns, while amino protons resonate at 5.5-6.5 ppm [21] [27]. ¹³C NMR spectroscopy provides carbon framework confirmation with aromatic carbons at 110-160 ppm and carboxyl carbon at 165-175 ppm [28].

Mass Spectrometry Identification: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight with [M+H]⁺ ions and characteristic fragmentation patterns. The method requires 1-5 mg samples and provides analysis within 5-15 minutes [28]. High-resolution mass spectrometry enables precise molecular formula determination for structure confirmation.

Infrared Spectroscopy: Fourier-transform infrared spectroscopy identifies functional groups with carboxyl C=O stretching at 1650-1680 cm⁻¹ and amino N-H stretching at 3300-3500 cm⁻¹. The method requires minimal sample amounts (1-2 mg) and provides rapid analysis [28]. Attenuated total reflectance (ATR) techniques eliminate sample preparation requirements.

Thermal Analysis: Differential scanning calorimetry and thermogravimetric analysis provide purity assessment and thermal stability data. Pure compounds exhibit sharp melting transitions, while impurities cause peak broadening or multiple transitions [28]. Thermal decomposition patterns help identify degradation pathways and storage stability requirements.

Scale-up Strategies for Research Production

Successful scale-up from laboratory to research production scale requires systematic consideration of reaction parameters, equipment limitations, and quality control requirements [29] [25] [30].

Laboratory to Bench Scale Transition: Scaling from milligram to 10-100 gram quantities requires optimization of reaction parameters to account for different heat and mass transfer characteristics. Multi-neck flasks with efficient stirring systems replace simple round-bottom flasks to ensure adequate mixing [25]. Temperature control becomes critical as reaction exotherms become more pronounced at larger scales.

Heat Transfer Considerations: Larger reaction volumes require jacketed reactor vessels or external cooling/heating systems to maintain temperature control. The surface area to volume ratio decreases with scale, necessitating longer heating and cooling times [25]. Reaction optimization may require temperature profile adjustments to compensate for these effects.

Mass Transfer Optimization: Efficient stirring becomes increasingly important at larger scales to ensure homogeneous mixing and adequate substrate contact. Overhead stirrers with appropriate impeller designs replace magnetic stirring for scales above 100 mL [25]. Gas-liquid reactions, such as carbonylation procedures, require specialized sparging systems to maintain adequate carbon monoxide dispersion.

Process Safety Implementation: Larger scale reactions require enhanced safety measures including pressure relief systems, emergency quenching procedures, and appropriate ventilation. Exothermic reactions demand careful thermal management to prevent runaway conditions [25]. Automated temperature monitoring and control systems become essential for reproducible and safe operation.

Quality Control Integration: Research production scales require comprehensive analytical testing including high-performance liquid chromatography purity analysis, complete nuclear magnetic resonance characterization, and mass spectrometry confirmation [29] [25]. In-process monitoring through thin-layer chromatography or real-time analytical techniques helps ensure consistent product quality.

Yield Optimization Strategies: Scale-up typically results in 5-25% yield reduction due to increased side reactions and processing losses [29]. Systematic optimization of reaction conditions including temperature profiles, addition rates, and work-up procedures helps minimize these losses. Statistical design of experiments approaches can efficiently identify optimal conditions for scaled processes.

Economic Considerations: Research production scales require economic evaluation including raw material costs, processing expenses, and analytical testing costs. Process mass intensity calculations help identify the most efficient synthetic routes [25]. Material costs typically range from $16-50 per kilogram for quinoline derivatives, with conversion costs adding approximately 40-60% to total production expenses.

Regulatory Compliance: Research production may require adherence to good manufacturing practice guidelines depending on intended applications. Documentation systems must track raw material sources, processing conditions, and analytical results [25]. Quality management systems ensure traceability and reproducibility for research applications.

Continuous Process Development: Flow chemistry approaches offer advantages for research production through improved heat and mass transfer, enhanced safety, and simplified scale-up [31]. Microreactor systems enable precise residence time control and can be readily scaled through numbering-up approaches rather than traditional scale-up methodologies.